molecular formula C13H10N4O3 B1646496 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

Cat. No. B1646496
M. Wt: 270.24 g/mol
InChI Key: HFQDSIXPMQRTAX-UHFFFAOYSA-N
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Patent
US07728010B2

Procedure details

NaOH (1 mL, 1N aq) was added dropwise to a solution of N-[4-(2-cyano-pyridin-4-yloxy)-2-nitro-phenyl]-2,2,2-trifluoro-N-methyl-acetamide (440 mg) in ethanol (6 mL) at RT. After 40 min, the mixture was diluted with H2O (20 mL) and cooled to 0° C. Bright orange crystals were collected, washed (H2O) and air-dried 311.1 mg (94%). M/z=271 (M+1)
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
N-[4-(2-cyano-pyridin-4-yloxy)-2-nitro-phenyl]-2,2,2-trifluoro-N-methyl-acetamide
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N:18](C)[C:19](=O)C(F)(F)F)=[C:14]([N+:26]([O-:28])=[O:27])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)#[N:4]>C(O)C.O>[CH3:19][NH:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([C:3]#[N:4])[CH:10]=2)=[CH:13][C:14]=1[N+:26]([O-:28])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[4-(2-cyano-pyridin-4-yloxy)-2-nitro-phenyl]-2,2,2-trifluoro-N-methyl-acetamide
Quantity
440 mg
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)OC1=CC(=C(C=C1)N(C(C(F)(F)F)=O)C)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bright orange crystals were collected
WASH
Type
WASH
Details
washed (H2O)
CUSTOM
Type
CUSTOM
Details
air-dried 311.1 mg (94%)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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